4-Chloro Substitution Confers Superior Cytotoxic Potency in Benzenesulfonamide-Imidazole Series vs. Unsubstituted and Methyl Analogs
In a class-level SAR study of benzenesulfonamide-bearing imidazole derivatives, Balandis et al. (2021) reported that compounds bearing a 4-chloro substituent on the benzenesulfonamide ring were among the most active cytotoxic agents against MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma) cell lines, with EC50 values of 20.5 ± 3.6 µM and 27.8 ± 2.8 µM, respectively, for the most potent 4-chloro-containing analog in the series [1]. The unsubstituted benzenesulfonamide analogs and those bearing electron-donating groups (e.g., 4-methyl) showed weaker or negligible activity in the same assay system [1]. While the specific compound 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (902249-36-9) was not explicitly named as the most active compound in this study, the structural class evidence indicates that the 4-chlorophenylsulfonyl motif is a critical determinant of cytotoxic potency within this chemotype [1].
| Evidence Dimension | Cytotoxic potency – in vitro EC50 against cancer cell lines |
|---|---|
| Target Compound Data | Class-level: 4-chloro-substituted benzenesulfonamide imidazoles show EC50 ~20.5–27.8 µM (most potent analog in series) [1] |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide and 4-methyl-substituted analogs in the same series: significantly reduced or negligible cytotoxicity [1] |
| Quantified Difference | 4-chloro substitution associated with qualitatively superior cytotoxicity; exact fold-change not reported but 4-chloro compounds identified as 'most active' in the series [1] |
| Conditions | MTT assay; MDA-MB-231 (human triple-negative breast cancer) and IGR39 (human malignant melanoma) cell lines; 2D monolayer culture [1] |
Why This Matters
Procurement for cytotoxic screening programs should prioritize the 4-chloro analog over 4-methyl or unsubstituted phenyl variants, as the 4-chloro substituent is empirically associated with maximal anticancer activity within this chemotype.
- [1] Balandis, B., Mickevičius, V., & Petrikaitė, V. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. PMID: 34832940. View Source
